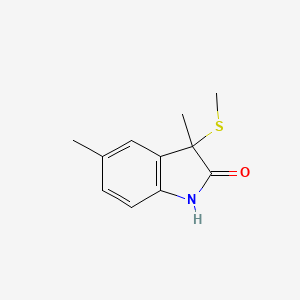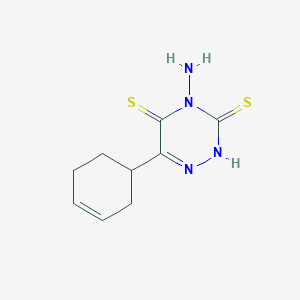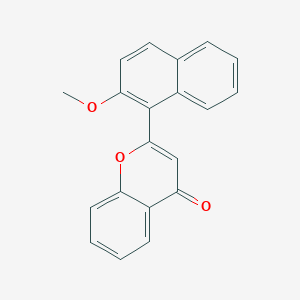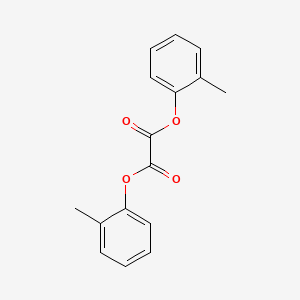
Phosphine oxide, dibutyl(methoxymethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphine oxide, dibutyl(methoxymethyl)- is an organophosphorus compound with the molecular formula C9H21O2P. It is a member of the phosphine oxide family, which are characterized by the presence of a phosphorus atom bonded to an oxygen atom (P=O). This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphine oxide, dibutyl(methoxymethyl)- can be synthesized through several methods. One common approach involves the oxidation of the corresponding phosphine precursor. For example, dibutylphosphine can be oxidized using hydrogen peroxide or other oxidizing agents to yield the desired phosphine oxide . Another method involves the reaction of dibutylphosphine with formaldehyde and methanol under acidic conditions to introduce the methoxymethyl group .
Industrial Production Methods
In industrial settings, the production of phosphine oxides often involves large-scale oxidation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yields and purity of the final product. Industrial methods may also employ catalysts to enhance the efficiency of the oxidation process .
Chemical Reactions Analysis
Types of Reactions
Phosphine oxide, dibutyl(methoxymethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state phosphorus compounds.
Reduction: Reduction of phosphine oxides can regenerate the corresponding phosphines.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reduction: Lithium aluminum hydride (LiAlH4), borane (BH3).
Substitution: Alkyl halides, Grignard reagents.
Major Products Formed
Oxidation: Formation of higher oxidation state phosphorus compounds.
Reduction: Regeneration of dibutylphosphine.
Substitution: Formation of various substituted phosphine oxides.
Scientific Research Applications
Phosphine oxide, dibutyl(methoxymethyl)- has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioisostere in drug design.
Medicine: Explored for its role in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of phosphine oxide, dibutyl(methoxymethyl)- involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. The phosphorus atom in the compound can form stable complexes with transition metals, facilitating various chemical transformations. Additionally, the methoxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and selectivity .
Comparison with Similar Compounds
Phosphine oxide, dibutyl(methoxymethyl)- can be compared with other similar compounds such as:
(Methoxymethyl)diphenylphosphine oxide: Similar in structure but with phenyl groups instead of butyl groups.
Dimethylphosphine oxide: Lacks the methoxymethyl group and has different reactivity.
Triphenylphosphine oxide: Contains three phenyl groups and is widely used in organic synthesis
The uniqueness of phosphine oxide, dibutyl(methoxymethyl)- lies in its specific functional groups, which confer distinct chemical properties and reactivity compared to other phosphine oxides.
Properties
CAS No. |
61748-73-0 |
|---|---|
Molecular Formula |
C10H23O2P |
Molecular Weight |
206.26 g/mol |
IUPAC Name |
1-[butyl(methoxymethyl)phosphoryl]butane |
InChI |
InChI=1S/C10H23O2P/c1-4-6-8-13(11,10-12-3)9-7-5-2/h4-10H2,1-3H3 |
InChI Key |
SVAOTOSPZWARNP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCP(=O)(CCCC)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![N-Pentan-3-yl-N'-[2-(pyridin-4-yl)pyrimidin-4-yl]urea](/img/structure/B14569938.png)


